molecular formula C22H20ClN7O2 B2379507 (2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920412-70-0

(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2379507
CAS RN: 920412-70-0
M. Wt: 449.9
InChI Key: MQHZFHNPRSSWBK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a methoxy group, a triazolopyrimidine group, and a piperazine group . These groups are common in many pharmaceutical compounds and can contribute to a variety of biological activities .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple ring structures and functional groups. The presence of the triazolopyrimidine group and the piperazine group could potentially allow for multiple points of interaction with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study conducted by Bektaş et al. (2007) involved the synthesis of various 1,2,4-triazole derivatives, including compounds structurally related to (2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone. These compounds were tested for their antimicrobial activities, and some displayed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Structural and Electronic Properties

  • Georges et al. (1989) analyzed the crystal structures of various anticonvulsant compounds, including triazine derivatives similar to the compound . Their study provided insights into the molecular orientation and electronic properties of these compounds (Georges et al., 1989).

Anticancer and Antituberculosis Studies

  • Mallikarjuna et al. (2014) synthesized piperazine derivatives, including compounds structurally related to the compound of interest, and evaluated them for anticancer and antituberculosis activities. Some of these compounds exhibited significant activity in both categories (Mallikarjuna et al., 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. This could include testing its activity against various biological targets, studying its physical and chemical properties, and evaluating its safety and potential uses .

properties

IUPAC Name

(2-chlorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-32-16-8-6-15(7-9-16)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHZFHNPRSSWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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